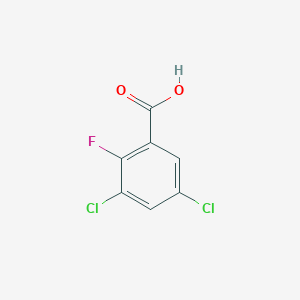

3,5-Dichloro-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFMZPUMZYDTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dichloro-2-fluorobenzoic acid (CAS No. 665022-07-1), a halogenated aromatic carboxylic acid of interest in medicinal chemistry. This document consolidates available data on its physical characteristics, spectral properties, and reactivity. Notably, this compound has been identified as a D-Amino Acid Oxidase (DAAO) inhibitor, suggesting its potential in the development of therapeutics for neurological disorders such as schizophrenia. This guide also outlines a plausible synthetic route and discusses the mechanism of DAAO inhibition, supported by visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a polysubstituted benzoic acid derivative. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the carboxylic acid group, significantly influences its chemical and physical behavior.

Physical Properties

A comprehensive summary of the physical properties of this compound is presented in Table 1. Data for specific properties such as melting and boiling points for this particular isomer are not consistently reported in publicly available literature. The data presented is a consolidation of available information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 665022-07-1 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| Appearance | White to off-white solid/powder | General chemical supplier information |

| Melting Point | Not definitively reported | |

| Boiling Point | Not definitively reported | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | General knowledge based on similar structures |

Table 1: Physical Properties of this compound

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents and the carboxylic acid group.

-

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (an M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1). Fragmentation patterns would likely involve the loss of the carboxylic acid group and halogen atoms.[3][4][5][6]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be devised based on established organometallic chemistry principles. A common method for the synthesis of substituted benzoic acids is the carboxylation of an organolithium or Grignard reagent.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Ortho-lithiation: 1,3-Dichloro-2-fluorobenzene would be dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would then be added dropwise. The fluorine atom is a strong ortho-directing group in lithiation reactions, favoring the removal of the proton at the C2 position.[7][8][9][10][11]

-

Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

-

Workup: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate, yielding the final product, this compound. The product would then be extracted with an organic solvent and purified, for example, by recrystallization.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid group and the halogenated aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, conversion to the acid chloride, and amide formation.

-

Aromatic Ring: The electron-withdrawing nature of the halogen substituents and the carboxylic acid group deactivates the aromatic ring towards electrophilic aromatic substitution.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of D-Amino Acid Oxidase (DAAO).[12]

D-Amino Acid Oxidase (DAAO) and its Role

DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[13][14][15][16][17] In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, a co-agonist at the NMDA receptor.[18][19] The NMDA receptor is vital for synaptic plasticity, learning, and memory.

Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[12][13] By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its concentration. This, in turn, can enhance NMDA receptor activity, offering a potential therapeutic strategy for schizophrenia.[13][20]

Mechanism of DAAO Inhibition

Benzoic acid and its derivatives are known to be competitive inhibitors of DAAO.[18] They bind to the active site of the enzyme, preventing the substrate (D-amino acids) from binding. The inhibitory effect of this compound is likely due to its structural similarity to the substrates of DAAO and its ability to interact with the active site residues.

The general mechanism of DAAO inhibition and its effect on the NMDA receptor signaling pathway is illustrated below:

Caption: Mechanism of DAAO inhibition and its effect on the NMDA receptor pathway.

Safety and Handling

Based on safety data sheets for similar halogenated benzoic acids, this compound should be handled with care.[21][22][23][24] It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated aromatic compound with potential applications in drug discovery, particularly as an inhibitor of D-Amino Acid Oxidase. While detailed experimental data on its physical and spectral properties are limited, this guide provides a consolidated overview of the available information and theoretical predictions. The proposed synthetic route offers a viable method for its preparation in a laboratory setting. Further research into the specific biological activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. aobchem.com [aobchem.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 8. uwindsor.ca [uwindsor.ca]

- 9. youtube.com [youtube.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. baranlab.org [baranlab.org]

- 12. 3,5-Dichloro-2,4,6-trifluorobenzoic acid [oakwoodchemical.com]

- 13. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 14. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

- 17. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 20. CAS 163656-30-2 | 2621-7-74 | MDL MFCD08459290 | 3,5-Dichloro-2,4-difluorobenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. fishersci.es [fishersci.es]

An In-depth Technical Guide to 3,5-Dichloro-2-fluorobenzoic Acid

CAS Number: 665022-07-1

This technical guide provides a comprehensive overview of 3,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug development and fine chemical synthesis. While data for this specific isomer is limited, this guide consolidates available information and draws comparisons with structurally related compounds to offer valuable insights.

Chemical Identity and Physical Properties

This compound is a polysubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group.

| Property | Value | Source |

| CAS Number | 665022-07-1 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2] |

| Molecular Weight | 209.00 g/mol | |

| Boiling Point (Predicted) | 305.7±37.0 °C | |

| Density (Predicted) | 1.606±0.06 g/cm³ | |

| pKa (Predicted) | 2.53±0.10 |

Synthesis and Purification

Proposed Synthetic Pathway

A hypothetical two-step synthesis is proposed, starting from a commercially available dichlorofluorotoluene derivative, followed by oxidation.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: This protocol is a hypothetical adaptation based on general organic synthesis principles and has not been experimentally validated for this specific compound.

Step 1: Oxidation of 1,3-Dichloro-2-fluoro-5-methylbenzene

-

To a solution of 1,3-dichloro-2-fluoro-5-methylbenzene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (KMnO₄, 3-4 equivalents) portion-wise.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with hot water.

-

Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

-

The crude this compound will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification:

-

Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be employed to purify the crude product.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. The following are predicted and expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | Doublet, Doublet | Two aromatic protons are expected. The proton at C4 would likely appear as a doublet, and the proton at C6 as a doublet, with potential long-range coupling. The exact shifts are influenced by the electronic effects of the halogens and the carboxylic acid group. |

| ¹³C | 110 - 170 | Singlet, Doublet | The spectrum would show seven distinct signals. The carboxylic acid carbon would be the most downfield (around 165-170 ppm). The aromatic carbons' chemical shifts will be influenced by the attached halogens, with carbon-fluorine coupling being observable. |

| ¹⁹F | -110 to -140 | Singlet or Multiplet | A single resonance is expected. The chemical shift will be influenced by the ortho- and para-chloro substituents. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 2500 | O-H stretch (broad) |

| 1710 - 1680 | C=O stretch (carboxylic acid) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1300 - 1200 | C-O stretch |

| 800 - 600 | C-Cl stretch |

| 1250 - 1000 | C-F stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio) would be observed for the molecular ion and chlorine-containing fragments.

Expected Fragmentation Pattern:

-

[M]⁺: Molecular ion

-

[M-OH]⁺: Loss of a hydroxyl radical

-

[M-COOH]⁺: Loss of the carboxylic acid group

-

[M-Cl]⁺: Loss of a chlorine atom

Applications in Research and Development

Halogenated benzoic acids are valuable building blocks in medicinal chemistry and materials science. While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a versatile starting material for more complex molecules. The specific arrangement of halogen atoms can influence the electronic properties and conformation of the final products, which is a key consideration in drug design.

Potential in Drug Discovery

Structurally related compounds have shown biological activity. For instance, biphenyl methanone derivatives containing a 3',5'-dichloro substitution pattern have been investigated as selective inverse agonists for the cannabinoid receptor 2 (CB2).[4] This suggests that this compound could serve as a precursor for synthesizing novel ligands for various biological targets.

Caption: Use as a building block in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a chemical compound with potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. While detailed experimental and application data for this specific isomer are scarce, this guide provides a foundational understanding based on its chemical structure and comparisons with related compounds. Further research is needed to fully elucidate its properties and potential applications.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound CAS#: 665022-07-1 [amp.chemicalbook.com]

- 3. This compound | 665022-07-1 [chemicalbook.com]

- 4. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dichloro-2-fluorobenzoic acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

3,5-Dichloro-2-fluorobenzoic acid is a derivative of benzoic acid with two chlorine atoms and one fluorine atom substituted on the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 665022-07-1[1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂[1][2] |

| Molecular Weight | 209.00 g/mol |

| SMILES | C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl |

| InChI Key | ONFMZPUMZYDTSL-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is limited. The following table summarizes available information.

| Property | Value | Source |

| Appearance | White to off-white powder (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents (Predicted) | - |

Spectroscopic Data

As of the latest search, experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound.

Synthesis and Reactivity

Putative Synthesis

Below is a generalized workflow for the synthesis of a substituted benzoic acid, which could be adapted for the synthesis of the target molecule.

Reactivity

The reactivity of this compound is dictated by the carboxylic acid group and the halogenated aromatic ring. The carboxylic acid can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens and the carboxylic acid group.

Biological Activity and Therapeutic Potential

Inhibition of D-Amino Acid Oxidase (DAO)

Recent studies have identified this compound as a potential inhibitor of D-amino acid oxidase (DAO). DAO is a flavoenzyme that degrades D-amino acids, particularly D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

Relevance to Schizophrenia

The NMDA receptor is a key player in synaptic plasticity and neurotransmission, and its hypofunction has been strongly implicated in the pathophysiology of schizophrenia. By inhibiting DAO, this compound can potentially increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function and alleviating some of the symptoms associated with schizophrenia.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of schizophrenia.

Experimental Protocols

Due to the lack of specific experimental data, detailed protocols for the characterization of this compound cannot be provided. Researchers should employ standard analytical techniques for structural elucidation and purity assessment.

General NMR Spectroscopy Protocol

A general protocol for acquiring a ¹H NMR spectrum of a similar small organic molecule would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

General Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum would involve:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

This compound represents a molecule of interest for medicinal chemists and neuroscientists due to its potential as a DAO inhibitor. While further experimental characterization is required to fully elucidate its properties and therapeutic efficacy, the information compiled in this guide provides a solid foundation for future research and development efforts in the pursuit of novel treatments for schizophrenia and other neurological disorders. The lack of readily available experimental data highlights an opportunity for further synthetic and analytical studies on this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 665022-07-1 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2] |

| Molecular Weight | 209.00 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid (Expected) | Inferred from similar compounds |

| Purity | 97% | [2] |

Expected Solubility Profile

Based on the solubility of structurally similar compounds such as 3,5-dichlorobenzoic acid and 3,5-dichloro-4-fluorobenzoic acid, the following qualitative solubility profile for this compound in various organic solvents can be anticipated:

| Solvent | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Very Soluble | [5] |

| Methanol | Soluble | [5] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Glacial Acetic Acid | Sparingly Soluble | [5] |

| Chloroform | Very Slightly Soluble | [5] |

| Water | Practically Insoluble | [5][6] |

This table is based on data for 3,5-dichloro-4-fluorobenzoic acid and 3,5-dichlorobenzoic acid and serves as an estimation.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8][9][10] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Conical flask with stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Filtration apparatus (e.g., syringe filter with appropriate membrane)

-

Pre-weighed evaporation dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

-

Place the flask in a thermostatic bath set to the desired temperature and stir the mixture vigorously using a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.[11] The presence of undissolved solid at the bottom of the flask indicates a saturated solution.

-

Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature and filter it into a pre-weighed evaporation dish. This step is critical to prevent precipitation or further dissolution.

-

Weigh the evaporation dish with the filtrate to determine the mass of the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of the solute until a constant weight of the dried solute is obtained.[7]

-

Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is a high-throughput method that can be automated.

Materials:

-

This compound

-

Selected organic solvent

-

UV/Vis spectrophotometer

-

96-well UV-transparent microplates

-

Multi-channel pipette

-

Filtration plate

Procedure:

-

Prepare a standard calibration curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration and determine the linear regression equation.[12]

-

-

Sample Preparation and Measurement:

-

Add an excess amount of the compound to the solvent in each well of a 96-well filter plate.

-

Seal the plate and shake it at a constant temperature for a set period to achieve equilibrium.

-

Filter the saturated solutions into a 96-well collection plate using a vacuum manifold.[12]

-

Transfer an aliquot of the filtrate to a UV-transparent microplate and, if necessary, dilute with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the samples at λmax.

-

-

Calculation:

-

Use the absorbance values and the calibration curve equation to calculate the concentration of this compound in the saturated solutions.[12]

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: General Experimental Workflow for Solubility Determination.

Logical Relationship in Drug Development

The solubility of an active pharmaceutical ingredient (API) like this compound is a critical parameter in the drug development process, influencing subsequent stages.

References

- 1. This compound | 665022-07-1 [chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dichloro-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,5-dichloro-2-fluorobenzoic acid, a key physical property for its identification, purity assessment, and application in research and development. While a specific, experimentally verified melting point for this compound is not consistently reported in publicly available literature, this document outlines the standardized methodologies for its determination and provides reference data from structurally analogous compounds.

Quantitative Data

The melting point of a compound is highly sensitive to its molecular structure, including the nature and position of substituents on the aromatic ring. To provide a contextual understanding, the following table summarizes the melting points of several structurally related halogenated benzoic acids. This data can serve as a preliminary reference for researchers working with this compound.

Table 1: Melting Points of Structurally Related Halogenated Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | Reported Melting Point (°C) |

| This compound | 665022-07-1 | C₇H₃Cl₂FO₂ | Data not available |

| 3-Chloro-2-fluorobenzoic acid | 161957-55-7 | C₇H₄ClFO₂ | 177 - 180[1] |

| 5-Chloro-2-fluorobenzoic acid | 394-30-9 | C₇H₄ClFO₂ | 152 - 157[2] |

| 3-Fluorobenzoic acid | 455-38-9 | C₇H₅FO₂ | 122 - 124[3] |

Note: The absence of a reported melting point for this compound underscores the importance of experimental determination for any new batch of the compound.

Experimental Protocols

The definitive determination of a compound's melting point is achieved through standardized experimental procedures. The following protocol outlines the capillary method, which is widely used for its accuracy and the small sample size required.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Spatula

-

Watch glass

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Place a small quantity of the crystalline this compound on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder to ensure even heat distribution.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. The packed sample height should be between 2-4 mm.

-

-

Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.

-

Once the approximate range is known, or for a precise measurement, heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Continue to heat at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (the completion of melting).

-

The recorded temperature range is the melting point of the sample.[4][5]

-

-

Data Reporting and Purity Assessment:

-

A sharp melting point range (typically ≤ 2°C) is indicative of a pure compound.

-

A broad melting point range often suggests the presence of impurities, which tend to depress and widen the melting range.[4]

-

Mandatory Visualizations

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.

Caption: A flowchart of the experimental workflow for melting point determination.

Halogenated benzoic acids are valuable building blocks in medicinal chemistry.[6][7] They are often incorporated into larger molecules designed to interact with specific biological targets, such as enzymes or receptors. The diagram below presents a hypothetical signaling pathway where a derivative of this compound acts as an inhibitor of a protein kinase, a common strategy in the development of anti-cancer therapeutics.

Caption: A hypothetical MAPK/ERK signaling pathway inhibited by a drug candidate.

References

- 1. ossila.com [ossila.com]

- 2. ossila.com [ossila.com]

- 3. 3-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectral characteristics of 3,5-dichloro-2-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and characterization of this compound.

Due to the limited availability of public experimental spectral data for this compound, this guide presents predicted data based on the analysis of structurally similar compounds. These predictions are intended to serve as a reference for researchers in the absence of verified experimental spectra.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11-13 | Singlet (broad) | - | COOH |

| ~7.8-8.0 | Doublet | ~2-3 | H-6 |

| ~7.6-7.8 | Doublet | ~2-3 | H-4 |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~155-160 (d, ¹JCF) | C-F |

| ~135-140 | C-Cl |

| ~130-135 | C-Cl |

| ~125-130 | C-H |

| ~120-125 | C-H |

| ~115-120 | C-COOH |

The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1200-1300 | Strong | C-O stretch |

| ~1000-1100 | Medium-Strong | C-F stretch |

| ~700-800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 206/208/210 | [M-H]⁻ | Predicted molecular ion peak in negative ion mode, showing characteristic isotopic pattern for two chlorine atoms. |

| 208/210/212 | [M+H]⁺ | Predicted molecular ion peak in positive ion mode. |

The isotopic pattern for two chlorine atoms ([M], [M+2], [M+4]) with a ratio of approximately 9:6:1 is a key identifying feature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2]

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]

-

Filter the solution to remove any particulate matter.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Data Processing:

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [5]

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL for Electrospray Ionization (ESI).[4]

-

-

Data Acquisition:

-

The analysis can be performed using various ionization techniques, with Electron Ionization (EI) or ESI being common for this type of molecule.[4]

-

For ESI, the analysis can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to detect the protonated and deprotonated molecule, respectively.[4]

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the general workflow for spectral analysis and the structural relationships for interpretation.

Caption: General workflow for obtaining and analyzing spectral data of a chemical compound.

Caption: Molecular structure and key predicted ¹H NMR correlations for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-2-fluorobenzoic acid. In the absence of publicly available experimental data, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted benzoic acids. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the two aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the three substituents on the benzene ring: the electron-withdrawing carboxylic acid group, the electron-withdrawing and inductively electronegative chlorine atoms, and the highly electronegative fluorine atom.

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a standard NMR solvent like CDCl₃ or DMSO-d₆, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(H4-H6) ≈ 2-3 Hz (meta), J(H4-F) ≈ 4-6 Hz (meta) | 1H |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H6-H4) ≈ 2-3 Hz (meta), J(H6-F) ≈ 8-10 Hz (ortho) | 1H |

| -COOH | 10 - 13 | Broad singlet (s) | - | 1H |

Note: The exact chemical shifts can be solvent-dependent. The carboxylic acid proton signal is often broad and may exchange with D₂O.

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum is based on the following analysis of substituent effects:

-

Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The acidic proton of the carboxylic acid itself appears as a characteristic broad singlet in the far downfield region (10-13 ppm).

-

Chlorine Atoms (-Cl): As electronegative and deactivating groups, the two chlorine atoms at positions 3 and 5 further deshield the adjacent protons.

-

Fluorine Atom (-F): The fluorine atom at position 2 is the most electronegative substituent and will have a significant effect on the adjacent proton (H-6) through space and through bonds, causing a downfield shift. Crucially, the fluorine atom will cause spin-spin coupling with the aromatic protons.

-

Spin-Spin Coupling:

-

The two aromatic protons, H-4 and H-6, are meta to each other, which will result in a small coupling constant (J ≈ 2-3 Hz).

-

The fluorine atom at C-2 will couple to both H-4 (meta-coupling, J ≈ 4-6 Hz) and H-6 (ortho-coupling, J ≈ 8-10 Hz).

-

Consequently, both H-4 and H-6 are expected to appear as doublets of doublets.

-

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent may depend on the solubility of the compound and the desired chemical shift of the residual solvent peak. DMSO-d₆ is often a good choice for observing the carboxylic acid proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of approximately 0.03% (v/v). TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz (for ¹H)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals, including the potentially slowly relaxing carboxylic acid proton.

-

Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

-

Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are observed.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for the aromatic signals.

Mandatory Visualization

The following diagram illustrates the predicted spin-spin coupling relationships between the protons and the fluorine atom in this compound.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways in this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-Dichloro-2-fluorobenzoic acid. In the absence of direct experimental data in the searched literature, this paper leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, to offer a robust theoretical framework for the analysis of this compound. This guide also outlines a comprehensive experimental protocol for acquiring ¹³C NMR data for similar small organic molecules.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three substituents: a fluorine atom, two chlorine atoms, and a carboxylic acid group. These effects are primarily categorized as inductive effects and resonance effects, which can either shield (move upfield to a lower ppm value) or deshield (move downfield to a higher ppm value) the carbon nuclei.

The predictions presented in the following table are based on the additive model of substituent effects on the chemical shift of benzene (128.5 ppm). The substituent effects for fluoro, chloro, and carboxylic acid groups are well-documented in the literature.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C1 | ~132 | The ipso-carbon attached to the carboxylic acid group is deshielded. |

| C2 | ~155 (d, ¹JCF ≈ 250 Hz) | The ipso-carbon attached to the highly electronegative fluorine atom is strongly deshielded and will appear as a doublet due to one-bond coupling with ¹⁹F. |

| C3 | ~135 | The ipso-carbon attached to the chlorine atom is deshielded. |

| C4 | ~128 | This carbon is meta to the fluorine and one of the chlorine atoms, and ortho to the other chlorine, leading to a moderate deshielding effect. |

| C5 | ~136 | The ipso-carbon attached to the second chlorine atom is deshielded. |

| C6 | ~120 | This carbon is ortho to the fluorine and meta to the carboxylic acid and a chlorine atom, resulting in a net shielding effect. |

| C=O | ~165 | The carbonyl carbon of the carboxylic acid group is significantly deshielded. |

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the accompanying table of predicted chemical shifts.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution of the sample at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus in the specific solvent.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve homogeneity and improve the resolution of the NMR signals.

3. Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment is typically performed. This involves irradiating the protons to remove ¹H-¹³C coupling, resulting in a spectrum with single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Width: Use a calibrated 90° pulse width.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is usually sufficient for most carbon nuclei. Quaternary carbons may require a longer delay for full relaxation.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (from several hundred to several thousand) is required to obtain a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).

-

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all the peaks in the spectrum.

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to spectral analysis in ¹³C NMR spectroscopy.

Caption: Workflow for ¹³C NMR Spectroscopy.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a practical framework for its experimental determination. Researchers can use this information to aid in the identification and characterization of this and structurally related compounds.

FT-IR Spectroscopy Analysis of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides an in-depth technical overview of the FT-IR analysis of 3,5-Dichloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. The information presented here is essential for researchers and professionals involved in the synthesis, quality control, and characterization of this and similar compounds.

Experimental Protocols

The successful acquisition of a high-quality FT-IR spectrum of a solid sample like this compound is highly dependent on the sample preparation technique. The primary goal is to prepare a sample with a particle size smaller than the wavelength of the incident infrared radiation to minimize scattering.[1] The following are standard methods for preparing solid samples for FT-IR analysis.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality spectra of solid samples.

-

Sample Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[2]

-

Mixing with KBr: The ground sample is then thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder. The typical sample concentration in KBr should be between 0.2% and 1%.[1]

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[2]

Caution: KBr is hygroscopic; therefore, the powder should be kept in a desiccator, and the preparation should be performed in a low-humidity environment to avoid interference from water absorption bands in the spectrum.[3]

Nujol Mull Method

An alternative to the KBr pellet method, the Nujol mull technique involves dispersing the solid sample in a mulling agent.

-

Sample Grinding: About 5-10 mg of the finely ground sample is placed on a KBr or NaCl plate.[1]

-

Mulling: A small drop of Nujol (mineral oil) is added to the sample, and the mixture is thoroughly ground to a paste-like consistency.[1]

-

Sample Mounting: The mull is then spread as a thin film between two KBr or NaCl plates.

-

Analysis: The assembled plates are placed in the sample holder for spectral acquisition. It is important to note that the Nujol itself has characteristic C-H absorption bands, which will be present in the spectrum.[1]

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

-

Dissolution: A small amount of the solid sample is dissolved in a suitable volatile solvent, such as methylene chloride or acetone.[4]

-

Film Casting: A drop of the solution is placed on a single KBr or NaCl plate.[4]

-

Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[4]

-

Analysis: The plate with the thin film is mounted in the sample holder for analysis.[4]

Spectral Interpretation of this compound

The key functional groups in this compound are:

-

Carboxylic acid (-COOH)

-

Aromatic ring (benzene derivative)

-

Carbon-Chlorine bonds (C-Cl)

-

Carbon-Fluorine bond (C-F)

The expected characteristic IR absorption bands are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H |

| 1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic acid C=O |

| 1600 - 1585 & 1500 - 1400 | Medium to Strong | C=C stretch | Aromatic ring |

| 1320 - 1210 | Medium | C-O stretch | Carboxylic acid C-O |

| 1250 - 1000 | Medium to Strong | C-F stretch | Aryl-Fluorine |

| 960 - 900 | Broad, Medium | O-H out-of-plane bend | Carboxylic acid O-H |

| 800 - 600 | Strong | C-Cl stretch | Aryl-Chlorine |

Analysis of Key Regions:

-

O-H Stretching: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[6] This broadness is a hallmark of carboxylic acids.

-

C=O Stretching: A strong, sharp absorption peak between 1710 and 1680 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[6] Conjugation with the aromatic ring influences the position of this band.

-

Aromatic Region: The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[7]

-

C-X Stretching: The presence of halogens will give rise to characteristic absorptions in the fingerprint region. The C-F stretching vibration is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretching vibrations are expected at lower wavenumbers, generally between 800 and 600 cm⁻¹. The interpretation can be complex when multiple halogens are present.[5]

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations.[6]

FT-IR Analysis Workflow

The logical flow from sample preparation to final spectral analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

The FT-IR spectroscopic analysis of this compound provides valuable structural information. Proper sample preparation is paramount to obtaining a high-quality spectrum. The interpretation of the spectrum relies on the identification of characteristic absorption bands corresponding to the carboxylic acid, aromatic ring, and carbon-halogen functional groups. This technical guide outlines the necessary experimental protocols and provides a framework for the spectral interpretation, serving as a valuable resource for researchers and professionals in the field of chemical analysis and drug development.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

Mass Spectrometry Fragmentation of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-dichloro-2-fluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages fragmentation patterns of analogous compounds, particularly 3,5-dichlorobenzoic acid and general principles of benzoic acid mass spectrometry, to propose a likely fragmentation pathway. This information is crucial for the identification and structural elucidation of this compound in various research and development settings.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of functional groups and ring fragmentation. The presence of chlorine isotopes (

3537The fragmentation of benzoic acids under electron ionization typically initiates with the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH). Aromatic compounds are known to exhibit relatively stable molecular ions.[1] For substituted benzoic acids, characteristic losses corresponding to the substituents are also observed.

Based on the fragmentation of 3,5-dichlorobenzoic acid, a close structural analog, we can predict the major fragmentation pathways for this compound.[2][3][4][5] The primary fragmentation steps are anticipated to be:

-

Loss of a hydroxyl radical (-OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.[1][6]

-

Loss of the carboxyl group (-COOH): This involves the cleavage of the bond between the aromatic ring and the carboxyl group.[1][6]

-

Decarbonylation (-CO): The acylium ion formed after the loss of the hydroxyl radical can further lose a molecule of carbon monoxide.

-

Loss of chlorine and fluorine: Fragmentation involving the loss of halogen atoms from the aromatic ring can also occur.

Tabulated Quantitative Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The molecular formula of this compound is C7H3Cl2FO2.[7] The relative abundances are predicted based on the known fragmentation of similar compounds and general fragmentation principles.

| Predicted Fragment Ion | Structure | m/z (for | Predicted Relative Abundance | Fragmentation Pathway |

[M] | [C | 208 | Moderate | Molecular Ion |

[M-OH] | [C | 191 | High | Loss of hydroxyl radical |

[M-COOH] | [C | 163 | Moderate | Loss of carboxyl group |

[M-OH-CO] | [C | 163 | Moderate | Decarbonylation of [M-OH] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The compound would typically be dissolved in a suitable volatile solvent like methanol or dichloromethane. Derivatization to a more volatile ester (e.g., methyl ester) might be employed to improve chromatographic performance.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, with an injector temperature around 250-280°C.

-

Oven Program: A temperature ramp, for example, starting at 50-100°C and increasing to 280-300°C at a rate of 10-20°C/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: A scan range of m/z 40-300 would be appropriate to detect the molecular ion and key fragments.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 4. 3,5-Dichlorobenzoic acid [webbook.nist.gov]

- 5. 3,5-Dichlorobenzoic acid(51-36-5) MS spectrum [chemicalbook.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. aobchem.com [aobchem.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

Theoretical Exploration of 3,5-Dichloro-2-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and predicted properties of 3,5-dichloro-2-fluorobenzoic acid. In the absence of extensive experimental data for this specific compound, this document leverages computational chemistry principles and comparative analysis with structurally similar molecules to offer valuable insights for researchers. It is intended to serve as a foundational resource for further experimental and computational investigation.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. For context, experimental data for structurally related compounds are also provided.

| Property | This compound (Predicted/Known) | 2-Fluorobenzoic Acid (Experimental) | 3,5-Dichlorobenzoic Acid (Experimental) |

| Molecular Formula | C₇H₃Cl₂FO₂[1] | C₇H₅FO₂[2] | C₇H₄Cl₂O₂[3] |

| Molecular Weight | 209.00 g/mol [1] | 140.11 g/mol [4] | 191.01 g/mol [3] |

| CAS Number | 665022-07-1[5] | 445-29-4 | 51-36-5[3] |

| Predicted pKa | 2.53 ± 0.10[5] | 3.27 | 3.82 |

| Melting Point (°C) | Not available | 122-124[4] | 185-188 |

| Boiling Point (°C) | Not available | Not available | Not available |

| Solubility | Not available | Sparingly soluble in water | Slightly soluble in water[6] |

Spectroscopic Properties (Predicted)

| Spectroscopy | Predicted Observations for this compound |

| ¹H NMR | The spectrum is expected to show two signals in the aromatic region, each integrating to one proton. The proton at position 4 will likely appear as a doublet, coupled to the fluorine at position 2. The proton at position 6 will also likely appear as a doublet, with a smaller meta-coupling to the proton at position 4. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). |

| ¹³C NMR | The spectrum will show seven distinct signals. The carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon attached to the fluorine will show a large coupling constant (¹JCF). |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. |

| IR Spectroscopy | The spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration will be present around 1700 cm⁻¹. C-Cl and C-F stretching vibrations will be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation patterns for benzoic acids would be anticipated, including the loss of -OH and -COOH. |

Theoretical Calculation of Properties

Density Functional Theory (DFT) is a powerful computational method to predict the properties of molecules. A common approach for molecules like this compound is to use the B3LYP functional with a 6-311++G(d,p) basis set.[7][8]

Workflow for Theoretical Calculation

Caption: A generalized workflow for the theoretical calculation of molecular properties using computational chemistry methods.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Tube Packing: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structure elucidation.

Procedure for ¹H NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to assign the protons in the molecule.[13][14][15]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., a water-ethanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[16][17][18][19][20]

Biological Activity: D-Amino Acid Oxidase Inhibition

This compound has been identified as a d-Amino Acid Oxidase (DAAO) inhibitor.[5] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor in the central nervous system.[21][22][23] Inhibition of DAAO increases the concentration of D-serine, thereby enhancing NMDA receptor activity. This mechanism is a target for therapeutic intervention in conditions like schizophrenia.[22][23]

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 665022-07-1 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 18. library.gwu.edu [library.gwu.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 22. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 23. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of 3,5-Dichloro-2-fluorobenzoic acid

An In-depth Technical Guide on the Acidity and pKa of 3,5-Dichloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa of this compound, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and material science. The document details the physicochemical properties influencing its acidity, presents relevant quantitative data, outlines experimental protocols for pKa determination, and illustrates the underlying electronic effects through a logical diagram.

Physicochemical Properties and Acidity

The acidity of a substituted benzoic acid is primarily determined by the electronic effects of the substituents on the benzene ring, which in turn influence the stability of the carboxylate anion formed upon deprotonation. In the case of this compound, the presence of three halogen atoms—two chlorine and one fluorine—significantly impacts its acidic strength.

Substituent Effects:

-

Inductive Effect (-I): Halogens are highly electronegative atoms. Both chlorine and fluorine exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, consequently, from the carboxyl group. This stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. In this molecule, the fluorine at the ortho (2) position and the chlorines at the meta (3 and 5) positions all contribute to this electron-withdrawing character.

-

Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect. This effect donates electron density to the ring, which would destabilize the carboxylate anion and decrease acidity. However, for halogens, the inductive effect is significantly stronger and dominates the resonance effect in influencing the acidity of benzoic acids.

-

Ortho Effect: The fluorine atom at the 2-position (ortho to the carboxylic acid group) can lead to a phenomenon known as the "ortho effect." This effect, which is a combination of steric and electronic factors, generally results in an increase in the acidity of ortho-substituted benzoic acids, regardless of the electronic nature of the substituent. While intramolecular hydrogen bonding can sometimes decrease acidity in ortho-substituted compounds, the strong electron-withdrawing nature of fluorine is the dominant factor here.[1]

The cumulative result of these effects—the strong inductive withdrawal from all three halogens—makes this compound a considerably stronger acid than benzoic acid itself.

Quantitative Data: pKa Values

The predicted pKa value for this compound is presented in the table below, alongside the pKa of benzoic acid and other relevant halogenated derivatives for comparison. A lower pKa value indicates a stronger acid.

| Compound | CAS Number | pKa |

| This compound | 665022-07-1 | 2.53 ± 0.10 (Predicted) [2] |

| Benzoic acid | 65-85-0 | 4.20 |

| 2-Fluorobenzoic acid | 445-29-4 | 3.27 |

| 3-Fluorobenzoic acid | 455-38-9 | 3.86[3] |

| 3,5-Dichlorobenzoic acid | 51-36-5 | 3.37 |

Experimental Protocols for pKa Determination

The pKa of substituted benzoic acids can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for determining the pKa of acids and bases.[4]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or acetonitrile to ensure solubility. The concentration is typically in the range of 0.01 to 0.1 M.

-

Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data points (volume of titrant added vs. pH) are plotted to generate a titration curve.

-

pKa Determination: The pKa is the pH at which the acid is half-neutralized. This corresponds to the midpoint of the steep equivalence region of the titration curve. More precisely, the pKa is equal to the pH at the half-equivalence point. The data can also be processed using computational methods, such as Gran's method, for a more accurate determination.[4]

Spectrophotometric Method

This method is particularly useful for compounds that have a chromophore and whose UV-Vis absorbance spectrum changes with pH.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

-

Preparation of Analyte Solutions: A stock solution of this compound is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated (acidic) and deprotonated (basic) forms of the molecule occurs is identified.

-

Data Analysis: The absorbance at this chosen wavelength is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.[5]

Logical Relationships and Visualization

The following diagram, generated using the DOT language, illustrates the electronic effects of the substituents on the acidity of this compound.

Electronic effects on the acidity of this compound.

References